

A Technical Guide to the Synthesis and Formulation of Fenpropidin

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Compound of Interest

Compound Name: Fenpropidin

Cat. No.: B1672529

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis and formulation of **Fenpropidin**, a piperidine fungicide. It details a high-yield synthetic pathway, outlines the components and development workflow for its formulation into an Emulsifiable Concentrate (EC), and provides standardized protocols for key analytical methodologies. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams.

Introduction to Fenpropidin

Fenpropidin, with the CAS Registry Number 67306-00-7, is a systemic piperidine fungicide used in agriculture to control a range of diseases, particularly powdery mildews in cereals[1][2]. Its chemical name is (RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine[1]. The primary mechanism of action for **Fenpropidin** is the inhibition of sterol biosynthesis within the fungal cell membranes, which disrupts cell structure and function[1][3]. Commercial formulations are typically a racemic mixture of its two enantiomers[3].

Table 1: Chemical and Physical Properties of **Fenpropidin**

Property	Value	Reference
CAS Number	67306-00-7	[1][4]
Molecular Formula	C ₁₉ H ₃₁ N	[1][4]
Molecular Weight	273.46 g/mol	[1]
Appearance	Colorless to light yellow liquid/oil	[1][2]
Mode of Action	Systemic fungicide; sterol biosynthesis inhibitor	[3]
Purity (Technical)	≥960 g/kg	[3]

Synthesis of Fenpropidin

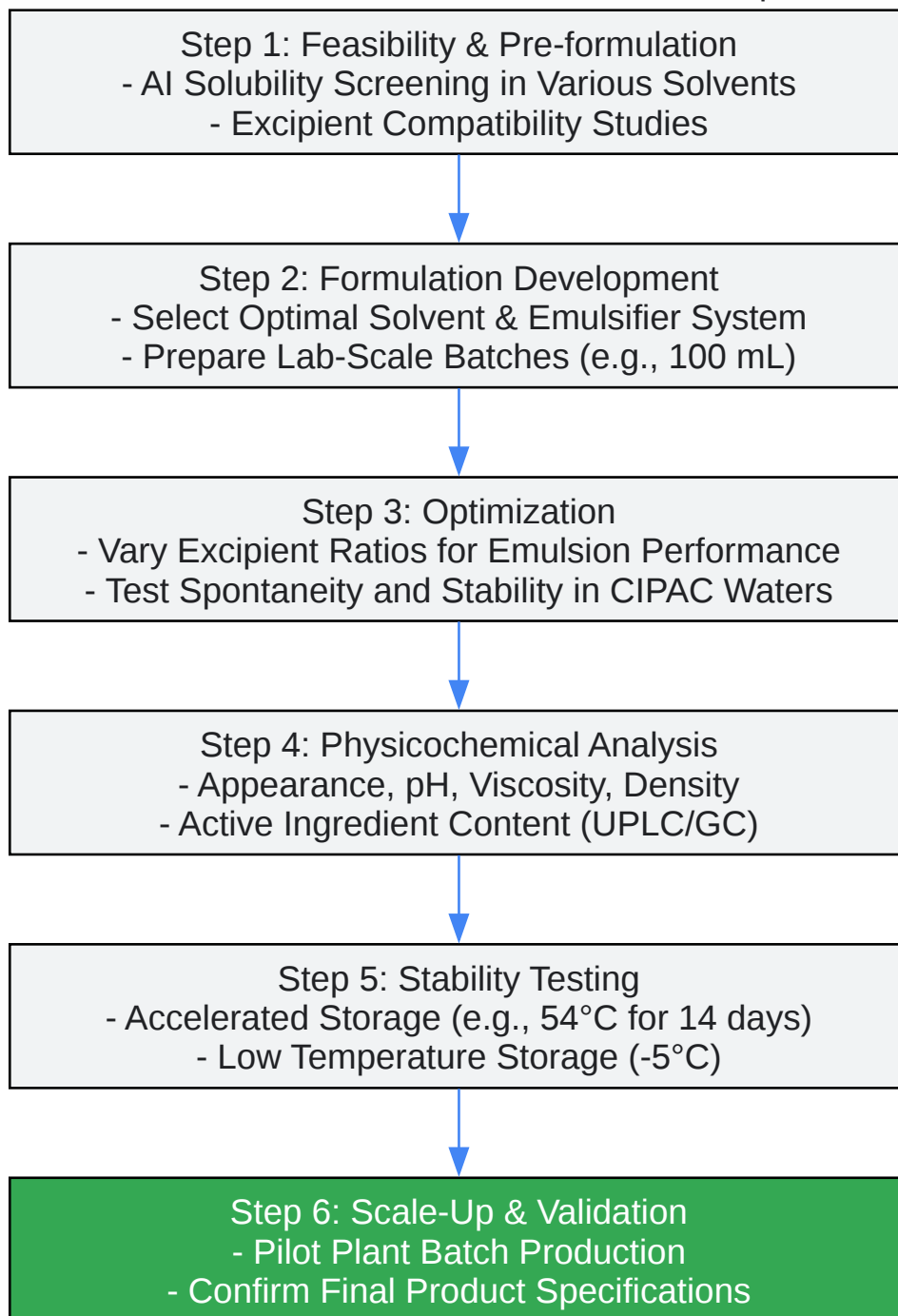
A common and efficient method for synthesizing **Fenpropidin** involves a two-step process starting from tertiary butyl-beta-methyl phenylpropanol. This pathway is noted for its high yield and product purity[5].

Synthetic Pathway

The synthesis proceeds via two primary reactions:

- **Halogenation:** The starting alcohol is chlorinated using thionyl chloride in the presence of a dimethylformamide (DMF) catalyst to produce the key intermediate, tertiary butyl-beta-methyl phenyl-chloride propane.
- **Amination:** The chlorinated intermediate is then reacted with piperidine under reflux conditions to yield the final product, **Fenpropidin**, which is subsequently purified by vacuum distillation[5].

General Workflow for EC Formulation Development

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